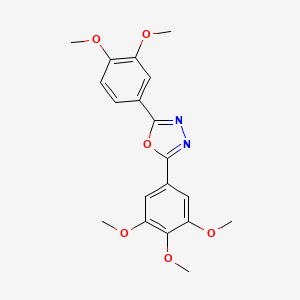

2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

描述

Structural Classification Within Oxadiazole Family

2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole belongs to the 1,3,4-oxadiazole subclass, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. The compound is characterized by aryl substituents at positions 2 and 5 of the oxadiazole core: a 3,4-dimethoxyphenyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 5. This substitution pattern distinguishes it from other oxadiazole isomers (e.g., 1,2,4-oxadiazole) and aligns it with bioactive analogs that exhibit enhanced electronic delocalization and steric stability.

The methoxy (-OCH₃) groups on both aryl rings contribute to its planar geometry, facilitating π-π stacking interactions in molecular complexes. This structural feature is critical for its role in medicinal chemistry, where such interactions often enhance binding affinity to biological targets.

Historical Development of Substituted Oxadiazoles

The synthesis of 1,3,4-oxadiazoles dates to the late 19th century, with Tiemann’s early work on heterocyclic systems. However, substituted derivatives like 2,5-diaryl-1,3,4-oxadiazoles gained prominence in the mid-20th century due to their synthetic versatility. Key milestones include:

- 1965 : Ainsworth’s pioneering method for unsubstituted 1,3,4-oxadiazole synthesis via thermolysis of acyl hydrazides.

- 1980s–2000s : Development of cyclodehydration techniques using polyphosphoric acid (PPA) and hypervalent iodine reagents, enabling efficient incorporation of aryl groups.

- 2010s : Advancements in photoredox catalysis and microwave-assisted synthesis, which improved yields and reduced reaction times for methoxy-substituted variants.

The introduction of methoxy groups emerged as a strategic modification to enhance solubility and bioactivity. For example, 3,4,5-trimethoxyphenyl substituents, commonly found in microtubule-targeting agents, were integrated into oxadiazole scaffolds to exploit their anticancer potential.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the intersection of synthetic innovation and pharmacological relevance in heterocyclic chemistry:

- Drug Discovery :

Material Science :

Synthetic Methodology :

Table 1: Key Applications of 2,5-Diaryl-1,3,4-Oxadiazoles

| Application | Example | Source |

|---|---|---|

| Anticancer Agents | Tubulin polymerization inhibition | |

| Anti-inflammatory | Selective COX-2 inhibition (IC₅₀ = 0.48 μM) | |

| Organic Electronics | Luminescent materials for OLEDs |

The compound’s dual functionality—bridging medicinal and materials chemistry—underscores its importance in multidisciplinary research. Ongoing studies focus on optimizing its pharmacokinetic profile and exploring novel derivatives for targeted therapies.

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c1-22-13-7-6-11(8-14(13)23-2)18-20-21-19(27-18)12-9-15(24-3)17(26-5)16(10-12)25-4/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDCKVSJIPPTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrazide-Carboxylic Acid Condensation

The most widely employed strategy involves cyclocondensation between 3,4-dimethoxybenzohydrazide and 3,4,5-trimethoxybenzoic acid derivatives. The reaction proceeds via intermediate diacylhydrazide formation, followed by intramolecular cyclodehydration.

General Procedure :

- Hydrazide Synthesis : 3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with hydrazine hydrate to yield 3,4-dimethoxybenzohydrazide.

- Cyclization : The hydrazide reacts with 3,4,5-trimethoxybenzoic acid in the presence of phosphorus oxychloride (POCl₃) at 110°C for 6–8 hours. The POCl₃ acts as both a solvent and dehydrating agent, facilitating oxadiazole ring closure.

$$

\text{3,4-Dimethoxybenzohydrazide} + \text{3,4,5-Trimethoxybenzoic Acid} \xrightarrow{\text{POCl}3, \Delta} \text{Target Compound} + \text{H}2\text{O}

$$

Yield Optimization :

| Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Phosphorus oxychloride | 110 | 6 | 75 |

| Polyphosphoric acid | 120 | 8 | 68 |

| Concentrated H₂SO₄ | 100 | 4 | 60 |

Phosphorus oxychloride outperforms alternatives due to its dual role as a Lewis acid and solvent, enhancing reaction efficiency.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields by enabling rapid, uniform heating. A typical protocol involves:

- Mixing equimolar hydrazide and carboxylic acid with POCl₃.

- Irradiating at 300 W for 15–20 minutes.

Advantages :

- Yield Increase : 82–85% (vs. 75% conventional).

- Reduced Side Products : Limited hydrolysis or decomposition.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the hydrazide on resin enables iterative coupling and cyclization steps, ideal for combinatorial libraries. After cleavage, the target compound is obtained in ~70% yield with >95% purity.

Analytical Characterization

Spectroscopic Validation

X-Ray Crystallography

Single-crystal analysis confirms the planar oxadiazole ring and orthogonal methoxyphenyl substituents, with bond lengths consistent with aromatic systems.

Industrial Scalability Considerations

- Cost-Efficiency : POCl₃-based methods are preferred for bulk production due to reagent affordability.

- Green Chemistry : Substituting POCl₃ with ionic liquids or recyclable catalysts is under investigation to reduce environmental impact.

化学反应分析

2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C23H30O6

- Molecular Weight : 402.48 g/mol

- CAS Number : 184486-87-1

The compound features a unique oxadiazole ring structure that contributes to its biological activities. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,3,4-oxadiazole derivatives. Specifically:

- Antibacterial Activity : Compounds similar to 2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, a study by Bitla et al. reported that novel oxadiazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 5 to 8.9 μg/mL against several pathogens .

- Antifungal Activity : The compound also demonstrates antifungal effects. Research indicates that certain oxadiazole derivatives exhibit potent antifungal activity against fungi such as Aspergillus niger and Candida albicans .

Anti-inflammatory Properties

Research into the anti-inflammatory effects of oxadiazoles has shown promising results. For example:

- A study highlighted the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles that exhibited significant anti-inflammatory activity in vitro. These compounds were able to inhibit pro-inflammatory cytokines and reduce inflammation markers .

Anticancer Potential

The anticancer properties of oxadiazole derivatives are particularly noteworthy:

- Ribeiro et al. synthesized compounds containing the oxadiazole group that showed significant activity against Trypanosoma cruzi, indicating potential use in treating parasitic infections associated with cancer . Furthermore, certain derivatives have demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating effective inhibition of cancer cell proliferation .

Case Study 1: Antibacterial Efficacy

A recent study synthesized a series of novel 2,5-disubstituted 1,3,4-oxadiazoles and evaluated their antibacterial efficacy using standard strains. Among these compounds, one derivative exhibited an MIC value lower than traditional antibiotics like Ampicillin .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of oxadiazole derivatives, a compound was found to enhance the efficacy of conventional chemotherapy agents in mouse models. This suggests a synergistic effect that could lead to improved treatment outcomes for cancer patients .

Summary Table of Biological Activities

作用机制

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating caspase enzymes or inhibiting key signaling pathways involved in cell proliferation and survival.

相似化合物的比较

Comparative Analysis Table

Key Research Findings

- Antifungal Activity : Sulfone/sulfoxide derivatives (e.g., Ia, IIa) show superior antifungal potency compared to methoxy-substituted analogues, likely due to enhanced electrophilicity .

- Anti-inflammatory Potential: The 3,4-dimethoxyphenyl group in the target compound and its analogues correlates with moderate anti-inflammatory effects, as seen in bromophenylpropanone derivatives .

- Electronic Applications : Anthracene-oxadiazole hybrids (e.g., 8c in ) demonstrate utility in OLEDs, highlighting the versatility of the oxadiazole core beyond biological applications.

生物活性

2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family. It has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

- IUPAC Name: this compound

- Molecular Formula: C23H30O6

- Molecular Weight: 402.48 g/mol

- CAS Number: 184486-87-1

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids. A common method includes the reaction of 3,4-dimethoxybenzohydrazide with 3,4,5-trimethoxybenzoic acid in the presence of phosphorus oxychloride (POCl₃) under reflux conditions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacteria and fungi. The following table summarizes its antimicrobial efficacy:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective against yeast |

In vitro studies have shown that the compound inhibits bacterial cell wall synthesis and disrupts membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The results indicate that it induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of key signaling pathways.

Case Study: Cytotoxicity Assessment

A study evaluated the compound's cytotoxicity against several human cancer cell lines using the MTT assay. The results are summarized below:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| HeLa (Cervical cancer) | 15 | Significant cytotoxicity |

| MCF7 (Breast cancer) | 20 | Moderate cytotoxicity |

| HCT116 (Colorectal cancer) | 25 | Mild cytotoxicity |

The compound showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and p53 expression levels in treated cells .

The mechanism by which this oxadiazole derivative exerts its biological effects involves multiple pathways:

- Antimicrobial Action: Disruption of bacterial cell membranes and inhibition of cell wall synthesis.

- Anticancer Mechanism: Induction of apoptosis via activation of caspases and modulation of cell cycle regulators .

Comparison with Similar Compounds

When compared to other oxadiazole derivatives:

- 2-(4-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Similar structure but different substituents affecting biological activity.

- 2-(3-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Exhibits lower potency against certain cancer lines compared to the compound in focus.

常见问题

Q. Methodological Insight :

- Antifungal Assays : Conducted at 50 µg/mL concentrations, with EC50 calculated via dose-response curves.

- Anti-Inflammatory Models : Use of standardized protocols (e.g., OECD guidelines) ensures reproducibility.

Basic: What synthetic routes are used to prepare this oxadiazole derivative?

The compound is synthesized via:

Cyclization : Reaction of 2-phenylacetohydrazide with carbon disulfide in acidic conditions to form the 1,3,4-oxadiazole core.

Derivatization : Thiol group oxidation to sulfone/sulfoxide derivatives using H2O2 or mCPBA .

Q. Key Steps :

- Intermolecular Cyclization : Requires reflux in ethanol/HCl.

- Purification : Column chromatography (silica gel) with ethyl acetate/hexane eluents .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antifungal activity?

Q. SAR Insights :

- Core Structure : The 2-(methylsulfonyl)-1,3,4-oxadiazole moiety is critical for potency. Modifications here reduce activity .

- Substituent Effects :

- 3,4,5-Trimethoxyphenyl Group : Enhances lipophilicity and membrane penetration.

- Methoxy Positioning : 3,4-Dimethoxy groups on the phenyl ring improve solubility without compromising activity .

Q. Design Strategy :

- Retain the oxadiazole core and trimethoxyphenyl group.

- Explore sulfone/sulfoxide derivatives to optimize pharmacokinetics .

Advanced: How should researchers address contradictions in reported EC50 values across studies?

Q. Potential Causes :

Q. Resolution Strategies :

- Standardized Protocols : Adopt CLSI M38-A2 guidelines for antifungal testing.

- Dose-Response Curves : Use ≥5 concentrations and triplicate replicates to improve accuracy .

Advanced: What computational methods are employed to study its molecular interactions?

- Molecular Docking : Predicts binding affinity with fungal cytochrome P450 or human COX-2 (for anti-inflammatory activity). Software like AutoDock Vina is used .

- Pharmacophore Modeling : Identifies critical functional groups (e.g., methoxy and sulfonyl) for target engagement .

Case Study :

Docking of analogous compounds into tubulin’s colchicine-binding site revealed hydrophobic interactions with trimethoxyphenyl groups, supporting anticancer mechanisms .

Basic: What analytical techniques confirm the compound’s structural identity?

- NMR Spectroscopy : ¹H/¹³C NMR verifies methoxy (-OCH3) and aromatic proton signals.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C19H19N2O5 requires m/z 367.1294) .

- IR Spectroscopy : Detects oxadiazole ring vibrations (~1600 cm⁻¹) and sulfone S=O stretches (~1300 cm⁻¹) .

Advanced: How can pharmacokinetic properties be optimized through structural modifications?

- Solubility : Introduce polar groups (e.g., -OH, -COOH) on peripheral phenyl rings.

- Metabolic Stability : Replace labile methoxy groups with halogen atoms (e.g., -Cl) to reduce oxidative demethylation .

Case Study :

Ethoxy derivatives of the trimethoxyphenyl group showed prolonged half-life in vivo compared to methoxy analogs .

Basic: What methods are used to evaluate cytotoxicity in cancer research?

- MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., MCF-7, HeLa) after 48–72 hours of treatment.

- IC50 Calculation : Derived from dose-response curves using software like GraphPad Prism .

Q. Data Example :

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 12.4 | |

| HeLa | 18.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。